molecular formula C5H8O2 B2941640 3-Methoxycyclobutan-1-one CAS No. 30830-25-2

3-Methoxycyclobutan-1-one

Cat. No.: B2941640
CAS No.: 30830-25-2
M. Wt: 100.117
InChI Key: LZKSSLYIICHJEO-UHFFFAOYSA-N
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Description

3-Methoxycyclobutan-1-one is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol It is characterized by a cyclobutanone ring substituted with a methoxy group at the third position

Scientific Research Applications

Safety and Hazards

The safety information for 3-Methoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Relevant Papers I found a paper titled “3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents” which discusses the methylation of acetoin with dimethyl carbonate in a sustainable one-step process . The resulting product, 3-methoxybutan-2-one (MO), was successfully evaluated as a bio-based solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to obtain 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into the desired product through a series of reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk using similar synthetic routes as described above. The process typically involves large-scale chemical reactions with appropriate safety and purity measures to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutan-1-one involves its role as an electron donor. It undergoes electrochemical oxidation, transferring electrons to electron acceptors such as hydrocarbons. Additionally, its anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Methoxycyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo electrochemical oxidation and exhibit anti-inflammatory properties sets it apart from other similar compounds .

Properties

IUPAC Name

3-methoxycyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKSSLYIICHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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